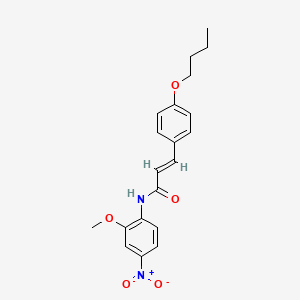
3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as BPA, is a chemical compound that has been extensively studied in the field of scientific research due to its various applications. BPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Wirkmechanismus
The mechanism of action of 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the activation of nuclear factor kappa B, which is a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide in lab experiments is its anti-tumor activity, which makes it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One direction is the development of new this compound derivatives that have improved solubility and anti-tumor activity. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the potential use of this compound in combination with other anti-cancer drugs should be explored. Finally, the in vivo efficacy of this compound should be further investigated to determine its potential as a cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in the field of scientific research due to its various applications. This compound has been found to have anti-tumor, anti-inflammatory, and antioxidant activity. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesemethoden
3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-butoxyaniline with 2-methoxy-4-nitrobenzaldehyde, followed by the reduction of the resulting 4-butoxy-2-methoxy-4-nitrochalcone with sodium borohydride. The final step involves the reaction of the resulting this compound with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied in the field of scientific research due to its various applications. This compound has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity and has been shown to scavenge free radicals.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-13-27-17-9-5-15(6-10-17)7-12-20(23)21-18-11-8-16(22(24)25)14-19(18)26-2/h5-12,14H,3-4,13H2,1-2H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLSFRFSVIOQJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

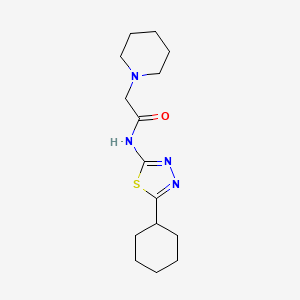
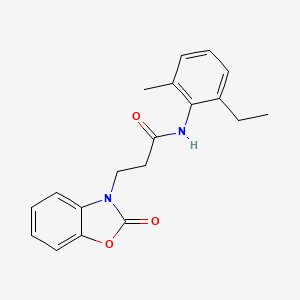
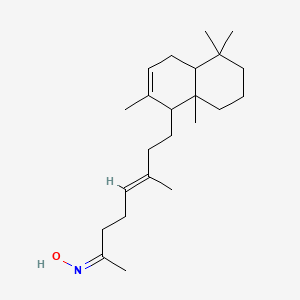

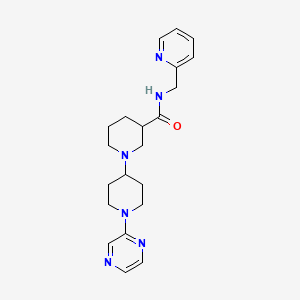
![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)